1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization and carboxylation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichlorophenyl)piperazine: Shares the 2,5-dichlorophenyl group but has a piperazine ring instead of a pyrazole ring.
1-(2,5-Dichlorophenyl)biguanide: Contains a biguanide group linked to the 2,5-dichlorophenyl group.
Uniqueness
1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H6Cl2N2O2 |
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Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
InChI Key |
MIMCZIXDMGAASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=CC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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